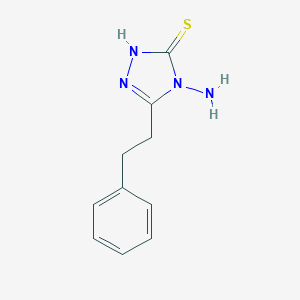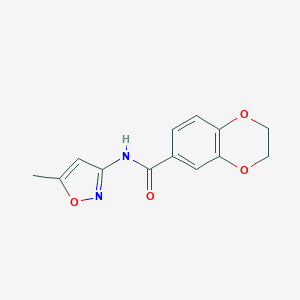
4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as APT-3, is a synthetic molecule that has been studied for its potential applications in various scientific fields. APT-3 is a member of the triazole family, and its structure is composed of an amine group and a thiol group attached to a triazole ring. Due to its unique structure, APT-3 has been studied for its potential applications in medicine, biochemistry, and materials science.
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application Summary : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems that have significant biological applications .
- Methods of Application : The compound is used in the synthesis methods of these bicyclic systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also studied .
- Results or Outcomes : The study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs . The compounds have been applied on a large scale in the medical and pharmaceutical fields .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of indole-azole-fluoroquinolone hybrids with highly functionalized functional groups . These hybrids have shown good to moderate antibacterial and/or antifungal activity .
- Methods of Application : The compound is converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde . The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate and various iso (thio) cyanates, respectively, followed by cyclization reaction using basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .
- Results or Outcomes : All the newly synthesized compounds were screened for their antimicrobial activities . Most exhibited good to moderate antibacterial and/or antifungal activity .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of pyrano [2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Methods of Application : The compound is converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde . The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate and various iso (thio) cyanates, respectively, followed by cyclization reaction using basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .
- Results or Outcomes : All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . Most exhibited good to moderate antibacterial and/or antifungal activity .
-
Scientific Field: Biochemistry
- Application Summary : The compound is used in the study of thiamine biosynthesis in Yarrowia lipolytica . Thiamine presence strongly affected lipid biosynthesis as its supplementation significantly improved growth, sugar assimilation .
- Methods of Application : The compound is used in the study of the absence of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate synthase (THI13) gene responsible for the de novo thiamine biosynthesis .
- Results or Outcomes : The study demonstrated that thiamine presence strongly affected lipid biosynthesis as its supplementation significantly improved growth, sugar assimilation .
-
Scientific Field: Green Chemistry
- Application Summary : The compound is used in the study of horseradish peroxidase (HRP) as a tool in green chemistry . HRP is a well-known and commercially available enzyme that has been used over the last years in a wide range of applications from which one can emphasize its leading role in organic synthesis with direct influence in the medical field .
- Methods of Application : The compound is used in the study of the diversity of sustainable synthetic reactions and methodologies, describing the compounds used as substrates and/or the high value of products that can be obtained with HRP .
- Results or Outcomes : The study demonstrated the versatility of this enzyme, pointing out the work developed in biocatalysis research that provide new interesting products supported in green sustainable methodologies .
-
Scientific Field: Organic Chemistry
- Application Summary : The compound is used in the synthesis of phenylpropenoidic phenols . These are types of compounds that have significant biological applications .
- Methods of Application : The compound is used in the synthesis methods of these compounds . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also studied .
- Results or Outcomes : The study provides an overview of the chemistry and biological significance of phenylpropenoidic phenols . The compounds have been applied on a large scale in the medical and pharmaceutical fields .
properties
IUPAC Name |
4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYQDWWHMIWHFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362027.png)

![3-(1-Benzotriazolylmethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362032.png)
![3-(Methoxymethyl)-6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362038.png)
![3-(2-Furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362046.png)
![3-Isobutyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362057.png)
![6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362061.png)
![6-(1-Benzofuran-2-yl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362071.png)
![6-(3-Bromophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362072.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362074.png)
![3-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B362075.png)
![3-(Methoxymethyl)-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362102.png)
![6-(3,4-Dimethoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362104.png)